molecular formula C23H25N2P B12493707 1,3-Bis(4-methylphenyl)-5-phenyl-1,3,5-diazaphosphinane CAS No. 72897-07-5

1,3-Bis(4-methylphenyl)-5-phenyl-1,3,5-diazaphosphinane

Cat. No.: B12493707
CAS No.: 72897-07-5
M. Wt: 360.4 g/mol
InChI Key: UBTLQANULOJJIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(4-methylphenyl)-5-phenyl-1,3,5-diazaphosphinane is a compound that belongs to the class of diazaphosphinanes These compounds are characterized by the presence of a phosphorus atom bonded to two nitrogen atoms within a six-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(4-methylphenyl)-5-phenyl-1,3,5-diazaphosphinane typically involves the reaction of appropriate phosphine precursors with amines under controlled conditions. One common method involves the use of halogenophosphines and organometallic reagents, such as Grignard reagents, to form the desired phosphine compound . The reaction conditions often require an inert atmosphere and specific temperature controls to ensure the successful formation of the diazaphosphinane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as those employed in laboratory settings. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is essential to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-methylphenyl)-5-phenyl-1,3,5-diazaphosphinane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound into different phosphine derivatives.

    Substitution: The compound can participate in substitution reactions where one or more substituents on the phosphorus atom are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product.

Major Products Formed

Scientific Research Applications

1,3-Bis(4-methylphenyl)-5-phenyl-1,3,5-diazaphosphinane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3-Bis(4-methylphenyl)-5-phenyl-1,3,5-diazaphosphinane involves its interaction with molecular targets through its phosphorus and nitrogen atoms. The compound can form coordination complexes with transition metals, which can then participate in catalytic cycles. The pathways involved in these reactions depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

1,3-Bis(4-methylphenyl)-5-phenyl-1,3,5-diazaphosphinane can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their chemical properties and applications. The unique combination of phosphorus and nitrogen atoms in this compound sets it apart from other diazaphosphinanes and related compounds, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

72897-07-5

Molecular Formula

C23H25N2P

Molecular Weight

360.4 g/mol

IUPAC Name

1,3-bis(4-methylphenyl)-5-phenyl-1,3,5-diazaphosphinane

InChI

InChI=1S/C23H25N2P/c1-19-8-12-21(13-9-19)24-16-25(22-14-10-20(2)11-15-22)18-26(17-24)23-6-4-3-5-7-23/h3-15H,16-18H2,1-2H3

InChI Key

UBTLQANULOJJIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CN(CP(C2)C3=CC=CC=C3)C4=CC=C(C=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.